2-(4-Benzyl-1-piperazinyl)-N'-(4-hydroxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyl-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 2-(4-benzyl-1-piperazinyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.
Reduction: Reduction reactions can occur at the hydrazide functional group.
Substitution: The benzyl and piperazinyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydrazine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide would depend on its specific biological target. Generally, hydrazides can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets might include enzymes involved in oxidative stress or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known hydrazide used in the treatment of tuberculosis.
Hydralazine: Another hydrazide used as an antihypertensive agent.
Uniqueness
2-(4-Benzyl-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide is unique due to its specific structure, which combines a piperazinyl group with a benzylideneacetohydrazide moiety. This unique structure might confer distinct biological activities and chemical reactivity compared to other hydrazides.
Properties
CAS No. |
303107-52-0 |
---|---|
Molecular Formula |
C20H24N4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H24N4O2/c25-19-8-6-17(7-9-19)14-21-22-20(26)16-24-12-10-23(11-13-24)15-18-4-2-1-3-5-18/h1-9,14,25H,10-13,15-16H2,(H,22,26)/b21-14+ |
InChI Key |
GRQAZVXHVSCMCW-KGENOOAVSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.